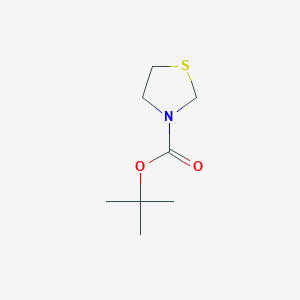

tert-Butyl thiazolidine-3-carboxylate

Vue d'ensemble

Description

“tert-Butyl thiazolidine-3-carboxylate” is a compound that is commonly used in the pharmaceutical industry as a key intermediate in the synthesis of various drugs, including anti-inflammatory and antineoplastic agents . It belongs to the class of organic compounds known as pyridinecarboxylic acids and derivatives .

Synthesis Analysis

The synthesis of “tert-Butyl thiazolidine-3-carboxylate” has been explored in various studies. For instance, Ningbo Inno Pharmchem Co., Ltd conducted a feasibility analysis of the production of this compound, which included an assessment of the production costs, market demand, and potential competitors . Another study demonstrated a simple, one-pot synthetic strategy to synthesize novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylate derivatives in high reaction yields and chemical purities .Molecular Structure Analysis

The molecular structure of “tert-Butyl thiazolidine-3-carboxylate” has been analyzed in several studies. The compound has a molecular weight of 189.28 . It contains total 27 bond(s); 12 non-H bond(s), 1 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), 1 five-membered ring(s), 1 (thio-) carbamate(s) (aliphatic) and 1 sulfide(s) .Applications De Recherche Scientifique

- “tert-Butyl thiazolidine-3-carboxylate” is a chemical reagent that could potentially be used in various fields of scientific research, including organic synthesis . The exact applications, methods of use, and outcomes would depend on the specific context of the research .

- This compound could also be used in medicinal chemistry for the synthesis of various pharmaceutical intermediates . For example, it could be used in the preparation of teneligliptin pharmaceutical intermediate .

- In the field of materials science, “tert-Butyl thiazolidine-3-carboxylate” could be used in the development of new materials .

- Amino acid ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) have been used as starting materials in dipeptide synthesis . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

Organic Synthesis

Medicinal Chemistry

Materials Science

Dipeptide Synthesis

- “tert-Butyl thiazolidine-3-carboxylate” could potentially be used in the synthesis of methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE) by reaction with methanol and ethanol, respectively .

Synthesis of Methyl tert-butyl Ether (MTBE) and Ethyl tert-butyl Ether (ETBE)

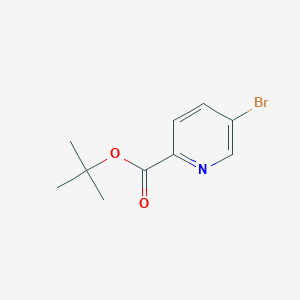

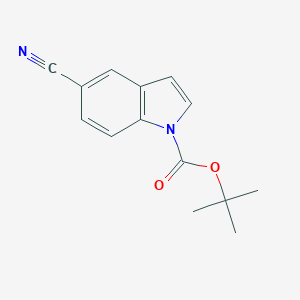

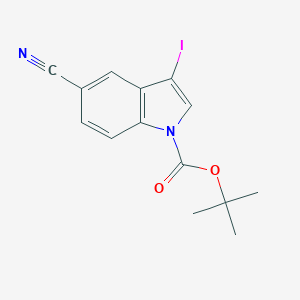

Preparation of Pyridinecarboxylic Acids and Derivatives

Safety And Hazards

The safety information for “tert-Butyl thiazolidine-3-carboxylate” indicates that it is classified under GHS07. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statement is P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) .

Orientations Futures

Thiazoles, the class of compounds to which “tert-Butyl thiazolidine-3-carboxylate” belongs, have shown notable pharmacological actions, making them significant in the chemical world of compounds . They are used in the synthesis of various drugs, including anti-inflammatory and antineoplastic agents . This suggests that “tert-Butyl thiazolidine-3-carboxylate” and similar compounds will continue to be of interest in drug manufacturing and other applications in the future.

Propriétés

IUPAC Name |

tert-butyl 1,3-thiazolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2S/c1-8(2,3)11-7(10)9-4-5-12-6-9/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMOPVCIMGZUNNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCSC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl thiazolidine-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B153454.png)

![Tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B153461.png)

![Tert-butyl 6,7-dihydrothieno[3,2-C]pyridine-5(4H)-carboxylate](/img/structure/B153466.png)

![Tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B153492.png)